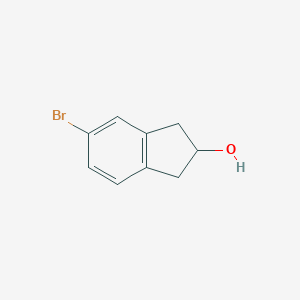

5-Bromoindan-2-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVONEHTDRTAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479854 | |

| Record name | 5-bromoindan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862135-61-3 | |

| Record name | 5-Bromo-2,3-dihydro-1H-inden-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862135-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromoindan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromoindan 2 Ol and Its Derivatives

Stereoselective and Enantioselective Synthesis

The rigid framework of the indanol system makes its derivatives, particularly cis-1-amino-2-indanol, highly effective as chiral ligands and auxiliaries in a wide range of asymmetric transformations. nih.govmdpi.com Consequently, substantial research has focused on methods to obtain these compounds as single enantiomers.

Classical resolution of a racemic mixture remains a practical and widely used strategy for obtaining enantiomerically pure compounds. This involves the temporary conversion of the enantiomers into diastereomers, which can be separated by physical means, or the selective transformation of one enantiomer using a chiral agent, typically an enzyme.

A well-established method for resolving racemic amines derived from indanols involves their conversion into diastereomeric amides using a chiral resolving agent. These diastereomers, possessing different physical properties such as solubility, can then be separated by fractional recrystallization.

A relevant example is the resolution of racemic 2-amino-5-methoxyindane, a derivative synthesized from 5-bromoindan-2-ol. researchgate.netresearchgate.net In this process, the racemic amine is reacted with an enantiomerically pure chiral acylating agent, such as (R)-mandeloyl chloride. researchgate.netresearchgate.net This reaction produces a mixture of (R,S)- and (R,R)-diastereomeric amides. researchgate.netresearchgate.net Due to their distinct crystalline structures and solubilities, these diastereomers can be separated through careful recrystallization. researchgate.netresearchgate.net Once separated, the pure diastereomers are hydrolyzed to cleave the amide bond, yielding the individual (R)- and (S)-enantiomers of the amine with high enantiopurity, along with the recovered chiral auxiliary. researchgate.netresearchgate.net The absolute configuration of one of the diastereomers was confirmed by X-ray crystallography, validating the stereochemical outcome of the resolution. researchgate.netresearchgate.net

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical resolution. This technique utilizes enzymes, most commonly lipases, to selectively catalyze the transformation (e.g., acylation) of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The resulting mixture of a transformed and an untransformed enantiomer can then be easily separated.

This strategy has been successfully applied to various indanol precursors. In one key approach, racemic trans-1-azidoindan-2-ol was resolved through selective acylation catalyzed by immobilized lipase (B570770) PS 30 from Amano in the presence of isopropenyl acetate (B1210297). mdpi.comnih.gov The enzyme selectively acetylates one enantiomer, allowing for the separation of the resulting acetate from the unreacted alcohol, both in high enantiomeric excess (>96%). mdpi.comnih.gov The separated azido-alcohol and azido-acetate can then be converted to the corresponding enantiomers of cis-1-aminoindan-2-ol. nih.gov An important advantage of this method is the ability to recover and reuse the immobilized enzyme without significant loss of activity. nih.gov Other lipases, such as that from Burkholderia cepacia, have also been employed for the kinetic resolution of related bromoindenol compounds. benchchem.com

The table below summarizes findings from lipase-mediated acetylation for resolving chloroindanol derivatives, which are structurally related to bromoindanols.

| Substrate | Lipase | Conversion (%) | Enantiomeric Excess (ee %) |

| (±)-6-chloroindanol | Porcine Pancreatic Lipase (PPL) | 17 | >99 |

| (±)-6-chloroindanol | Candida rugosa Lipase (CRL) | 50 | 95 |

| (±)-5-chloroindanol | Candida rugosa Lipase (CRL) | 50 | >99 |

| Data sourced from a study on the biocatalytic preparation of chloroindanol derivatives. mdpi.com |

While conventional kinetic resolution is effective, its maximum yield for the desired enantiomer is limited to 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the enzymatic resolution with an in situ racemization of the unwanted enantiomer. mdpi.com This continuous conversion of the less reactive enantiomer into the more reactive one allows for a theoretical yield of up to 100% for a single enantiomeric product. mdpi.com

This powerful technique typically combines a lipase for the selective acylation with a metal catalyst (often based on ruthenium, palladium, iron, or vanadium) to facilitate the racemization of the alcohol substrate. researchgate.netmdpi.com A notable application is the synthesis of the drug rasagiline, which involves the DKR of racemic aminoindan. researchgate.net The process uses Candida antarctica lipase B (CALB) for resolution and a palladium nanocatalyst for racemization, achieving high yield (>90%) and excellent enantioselectivity (>99% ee). researchgate.net The DKR of various racemic alcohols using metal/lipase combinations is a general and practical method to produce enantiopure esters. mdpi.com The development of N-heterocyclic carbene (NHC)-catalyzed DKR processes further expands the scope of this strategy for producing planar-chiral molecules and various lactones. nih.govrsc.org

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. ub.edu By incorporating the existing chirality of the starting material into the target molecule, this approach provides an efficient pathway to complex chiral structures. Amino acids are a common and versatile source for the chiral pool.

For the synthesis of indanol derivatives, phenylalanine has been employed effectively. mdpi.comresearchgate.net In this approach, N-protected (R)- or (S)-phenylalanine undergoes an intramolecular Friedel-Crafts reaction to form a chiral 2-amino-1-indanone derivative, preserving the stereocenter from the starting amino acid. researchgate.net This chiral ketone can then be diastereoselectively reduced to the corresponding cis-1-hydroxy-2-aminoindane derivative. researchgate.net Subsequent functional group manipulations, such as nitration and reduction, can be performed to yield various enantiomerically pure substituted aminoindanols. researchgate.net This methodology demonstrates how the inherent chirality of a natural building block like phenylalanine can be directly transferred to the indane scaffold. mdpi.comresearchgate.net

Asymmetric catalysis is a powerful strategy for creating chiral molecules from prochiral precursors. This method uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Several catalytic asymmetric methods have been developed for the synthesis of chiral indanols.

One of the most prominent examples is the enantioselective reduction of prochiral ketones using chiral oxazaborolidine catalysts, a reaction that has seen significant advancements in organic synthesis. nih.gov Notably, oxazaborolidine catalysts derived from cis-1-amino-2-indanol are often highly efficient for the enantioselective reduction of various ketones. researchgate.netnih.gov

Another key strategy is the asymmetric hydrogenation of prochiral olefins or ketones using transition metal complexes with chiral ligands. researchgate.net For instance, the asymmetric hydrogenation of specific indenone oxime derivatives to produce optically active amines has been achieved using rhodium and iridium catalysts. researchgate.net

Furthermore, the Jacobsen-Katsuki asymmetric epoxidation provides a reliable route. tubitak.gov.tr Indene (B144670) can be converted to a chiral indene oxide using a chiral manganese-salen complex as the catalyst. researchgate.net This epoxide is a versatile intermediate that can undergo regioselective ring-opening with various nucleophiles to produce a range of enantiomerically pure trans-2-substituted-1-indanols, including precursors to cis-1-amino-2-indanol. tubitak.gov.tr

Asymmetric Catalysis in Indanol Synthesis

Functional Group Interconversions on the Indane Core

Once the this compound scaffold is synthesized, its functional groups can be further transformed to build more complex molecular architectures.

The bromine atom on the aromatic ring serves as a versatile handle for introducing new substituents via substitution or cross-coupling reactions.

The bromine atom of this compound can be replaced by a methoxy (B1213986) group through a nucleophilic aromatic substitution reaction. byjus.com This transformation is typically not spontaneous and requires catalysis, commonly with a copper(I) salt like copper(I) iodide (CuI). researchgate.netresearchgate.net In a reported synthesis, this compound is treated with sodium methoxide (B1231860) (NaOMe) in the presence of CuI in a solvent mixture such as DMF-MeOH to afford 5-methoxyindan-2-ol. researchgate.netresearchgate.net This reaction is a key step in the synthesis of 2-amino-5-methoxyindane, a compound of pharmacological interest. researchgate.netresearchgate.net

The introduction of a cyano group in place of the bromine atom can be achieved via palladium-catalyzed cross-coupling reactions. This cyanation is often performed on a derivative where the hydroxyl group is either protected or has been converted to another functional group. mdpi.com

In one synthetic route, a derivative, tert-butyl(5-bromoindan-2-yl)carbamate, was subjected to cyanation. mdpi.com Optimization of this reaction found that the use of palladium(II) acetate as the catalyst, 1,1′-bis(diphenylphosphino)ferrocene (dppf) as the ligand, and zinc(II) cyanide as the cyanide source gave the best results. mdpi.com A key factor for achieving a high yield was the addition of polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent. mdpi.com

Table 3: Optimized Conditions for Palladium-Catalyzed Cyanation of a 5-Bromoindane Derivative

| Reagent/Condition | Specific Example | Purpose | Reference |

|---|---|---|---|

| Substrate | tert-butyl(5-bromoindan-2-yl)carbamate | Bromo-derivative for cyanation | mdpi.com |

| Catalyst | Palladium(II) acetate - Pd(OAc)₂ | Facilitates oxidative addition/reductive elimination cycle | mdpi.com |

| Ligand | 1,1′-Bis(diphenylphosphino)ferrocene (dppf) | Stabilizes the palladium center | mdpi.com |

| Cyanide Source | Zinc(II) cyanide - Zn(CN)₂ | Provides the cyano group | mdpi.com |

| Additive | Polymethylhydrosiloxane (PMHS) | Reducing agent, improves yield | mdpi.com |

| Product | tert-butyl(5-cyanoindan-2-yl)carbamate | Cyanated indane derivative | mdpi.com |

The secondary alcohol of this compound is a key functional group that can be readily converted into other functionalities. A common strategy involves a two-step sequence: conversion of the hydroxyl into a better leaving group, followed by nucleophilic substitution. researchgate.netresearchgate.net

For instance, the hydroxyl group of 5-methoxyindan-2-ol (obtained from this compound as described in 2.2.1.1) can be activated by converting it into a mesylate ester using methanesulfonyl chloride (MeSO₂Cl). researchgate.netresearchgate.net This mesylate is an excellent leaving group and can be readily displaced by a nucleophile. In a subsequent step, reaction with sodium azide (B81097) (NaN₃) furnishes the corresponding azide derivative. researchgate.netresearchgate.net This azide can then be reduced, for example by Pd/C-catalyzed hydrogenation, to yield an amine, demonstrating the utility of the initial hydroxyl group transformation. researchgate.netresearchgate.net Other transformations, such as the Mitsunobu reaction, also represent viable pathways for the direct conversion of the alcohol to other functional groups like esters or azides. researchgate.net

Transformations of the Hydroxyl Group

Mesylate Ester Formation as an Intermediate

A common strategy to transform the hydroxyl group of an alcohol into a good leaving group for subsequent nucleophilic substitution is its conversion into a sulfonate ester, such as a mesylate. In the synthesis of derivatives of this compound, the hydroxyl group is reacted with methanesulfonyl chloride (MeSO2Cl) in the presence of a base to form the corresponding mesylate ester. researchgate.netresearchgate.netresearchgate.net For instance, in the synthesis of 2-amino-5-methoxyindane, a closely related derivative, 5-methoxyindan-2-ol is treated with methanesulfonyl chloride to furnish the mesylate intermediate. researchgate.netresearchgate.net This reaction effectively activates the C2 position of the indane ring for the next synthetic step.

Conversion to Azides

Once the hydroxyl group has been converted to a mesylate, the intermediate is susceptible to nucleophilic attack. The conversion to an azide is typically accomplished by reacting the mesylate ester with an azide salt, most commonly sodium azide (NaN₃). researchgate.netresearchgate.netresearchgate.net This S_N2 reaction proceeds with inversion of stereochemistry if the carbon center is chiral. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net This step introduces the nitrogen functionality that will ultimately become the amine group. The use of azides as synthetic intermediates is a well-established method for the introduction of primary amines. nih.gov

Hydrogenation of Azides to Amines

Table 1: Synthetic Pathway from Indan-2-ol Derivative to Amine

| Step | Reaction | Reagents | Intermediate/Product | Reference(s) |

|---|---|---|---|---|

| 1 | Mesylation | Methanesulfonyl chloride (MeSO₂Cl), Base | Indan-2-yl methanesulfonate | researchgate.net, researchgate.net, researchgate.net |

| 2 | Azidation | Sodium azide (NaN₃) | 2-Azidoindane derivative | researchgate.net, researchgate.net, researchgate.net |

Green Chemistry Principles in Indanol Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com These principles are increasingly being applied to the synthesis of valuable chemical scaffolds like indanols.

Environmentally Benign Catalysis

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste. solubilityofthings.comcatalysis.blogacs.org In the context of indanol synthesis, several environmentally benign catalytic systems have been explored.

Asymmetric Transfer Hydrogenation (ATH): Rhodium(III) and Ruthenium(II) complexes have been successfully employed as catalysts for the asymmetric transfer hydrogenation of corresponding indanones to produce enantioenriched indanol derivatives. researchgate.net These reactions often proceed under mild conditions, are highly efficient, and utilize safer hydrogen sources like 2-propanol, aligning with green chemistry principles. researchgate.net

Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as silica (B1680970) (SiO₂) and clays (B1170129) like K-10 montmorillonite, offer significant green advantages. nih.gov They are inexpensive, easy to handle, and can be readily separated from the reaction mixture by simple filtration, allowing for potential recycling. nih.gov These have been used effectively in reactions such as the alkylation of indoles, demonstrating their potential for broader applications in heterocyclic synthesis under solvent-free conditions. nih.gov

Biocatalysis: Enzymes are highly specific and efficient catalysts that operate under mild, aqueous conditions. catalysis.blog Lipases, for example, have been used for the enzymatic acetylation of 2-indanol, showcasing the potential of biocatalysts in the sustainable synthesis and modification of indanol derivatives. nih.gov

Table 2: Examples of Environmentally Benign Catalysis in Indanol-related Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Green Advantages | Reference(s) |

|---|---|---|---|---|

| Homogeneous Metal | Rh(III) and Ru(II) complexes | Asymmetric Transfer Hydrogenation | High efficiency, mild conditions, enantioselectivity | researchgate.net |

| Heterogeneous Solid Acid | K-10 Montmorillonite, Silica | Friedel-Crafts type reactions | Recyclable, inexpensive, solvent-free conditions | nih.gov |

Sustainable Solvent Applications

Conventional organic solvents are often toxic, flammable, and contribute significantly to chemical waste. researchgate.net Green chemistry promotes the use of sustainable alternatives.

Solvent-Free Conditions: Conducting reactions without a solvent is an ideal green approach. For instance, the lipase-catalyzed acetylation of alcohols can be performed under solvent-free conditions, reducing waste and simplifying purification. nih.gov

Glycerol-Based Solvents: Glycerol is a non-toxic, biodegradable, and renewable solvent that has emerged as a green alternative to traditional organic solvents. nih.govresearchgate.net Its use in combination with biocatalysis presents a sustainable approach for various chemical transformations. nih.gov

Water: As a solvent, water is non-toxic, non-flammable, and readily available. mdpi.com While the poor solubility of many organic compounds can be a limitation, performing reactions in water is a key goal of green chemistry. mdpi.com Enzymatic processes, in particular, are often well-suited to aqueous environments. acs.org

Metal-Free Methodologies

The use of transition metals in catalysis, while often highly effective, can lead to concerns about cost, toxicity, and contamination of the final product. Developing metal-free synthetic routes is therefore a significant goal in green chemistry. rsc.orgrsc.org

Organocatalysis: Small organic molecules can be used to catalyze reactions. For example, the amino acid L-proline has been used as an efficient and environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes to produce indanones, which are direct precursors to indanols. rsc.org This method avoids the use of transition metals entirely. rsc.org

Hypervalent Iodine Reagents: Metal-free oxidative cyclization of certain alkenes tethered to a urea (B33335) group can be achieved using hypervalent iodine compounds, providing a pathway to cyclic structures without metal catalysts. mdpi.com

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 2-amino-5-bromoindane |

| Methanesulfonyl chloride |

| Mesylate ester |

| Sodium azide |

| 2-Azido-5-bromoindane |

| Palladium on carbon |

| 5-methoxyindan-2-ol |

| 2-amino-5-methoxyindane |

| 2-propanol |

| 2-indanol |

| Glycerol |

| L-proline |

| 2-vinylbenzaldehyde |

Non-Conventional Activation Methods (e.g., Microwave, Ultrasound)

The application of microwave and ultrasound technologies in the synthesis of indanone and indanol frameworks represents a significant step towards process intensification and green chemistry. mdpi.commdpi.comevitachem.com These methods facilitate rapid and uniform heating, often leading to shorter reaction times, higher product yields, and improved selectivity compared to conventional methods. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. mdpi.com The synthesis of indanones, key precursors to indanols, has been shown to benefit significantly from microwave irradiation. For instance, the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to form 1-indanones can be dramatically expedited. While conventional heating might require extended reaction times at high temperatures, microwave-assisted procedures can achieve complete conversion in a matter of minutes at comparable or even lower temperatures. mdpi.com One study demonstrated that the synthesis of 1-indanone (B140024) derivatives, which took 24 hours at room temperature, was completed in just 60 minutes at 80°C under microwave irradiation. mdpi.com

The preparation of halogenated indanones, such as 5-bromo-1-indanone (B130187), can also be enhanced using microwave technology. mdpi.com The cyclization of appropriate precursors to form halo-1-indanones has been successfully achieved with microwave assistance, showcasing the utility of this method for creating key intermediates for this compound. mdpi.com

Furthermore, the reduction of the ketone functionality in bromo-indanones to the corresponding indanol is a critical step that can be accelerated by microwave heating. Research on the microwave-assisted reduction of various aldehydes and ketones using sodium borohydride (B1222165) supported on silica gel has demonstrated high yields and significantly reduced reaction times. researchgate.net This suggests a viable pathway for the efficient conversion of 5-bromo-2-indanone to this compound.

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional method for activating chemical processes. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. beilstein-journals.org

In the context of synthesizing this compound, sonochemistry can be particularly relevant for the bromination step. Studies on the α-bromination of acetophenones, which are structurally related to indanones, have shown that the use of N-bromosuccinimide (NBS) in the presence of ultrasound can lead to high yields of α-bromoacetophenones at lower temperatures and in shorter times compared to thermal methods. This suggests that the bromination of an indanone precursor could be efficiently achieved using sonochemical methods.

While direct research on the sonochemical reduction of bromo-indanones is limited, the principles of sonochemistry suggest that this step could also be enhanced. Ultrasound has been shown to activate metal surfaces and improve the efficiency of heterogeneous reactions, which could be applicable to catalytic reduction processes. beilstein-journals.org

Research Findings on Related Syntheses

Although specific studies detailing the synthesis of this compound using these non-conventional methods are not widely published, the available literature on related compounds provides strong evidence for the potential of these techniques. The following table summarizes key findings for analogous reactions that are pertinent to the synthesis of this compound and its precursors.

| Reaction Type | Substrate/Precursor | Activation Method | Key Findings | Reference |

| Friedel-Crafts Acylation | 3-(4-methoxyphenyl)propionic acid | Microwave | Complete conversion to 1-indanone in 60 min at 80°C, compared to 24 hours at room temperature conventionally. | mdpi.com |

| Hydrolysis & Cyclization | Benzyl Meldrum's acid derivatives | Microwave | Two-step synthesis of halo-1-indanones via microwave-assisted hydrolysis followed by cyclization. | mdpi.com |

| Carbonyl Reduction | Various aldehydes and ketones | Microwave | High yields of corresponding alcohols using silica-supported NaBH₄ with reaction times under 10 minutes. | researchgate.net |

| α-Bromination | Substituted acetophenones | Ultrasound | High yields of α-bromoacetophenones at 35°C, whereas conventional methods required reflux temperatures (65°C) and longer times. |

These findings collectively suggest that a synthetic route to this compound and its derivatives can be significantly optimized through the application of microwave and ultrasound technologies, leading to more efficient and sustainable chemical processes.

Reactivity and Reaction Mechanisms of 5 Bromoindan 2 Ol

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 5-Bromoindan-2-ol, the presence of the aryl bromide moiety makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. mit.edu This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. mit.edu In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the C-5 position.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: mit.edu

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. mit.edu

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide. mit.edu

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. mit.edu

The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules. Studies on similar brominated heterocyclic systems have demonstrated the successful application of Suzuki-Miyaura coupling for late-stage functionalization to generate libraries of novel compounds. wikipedia.orgnumberanalytics.com For instance, the coupling of brominated bisindole derivatives with various boronic acids has been achieved with high yields. wikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents generalized conditions and may require optimization for specific substrates.

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF, H₂O | Reaction medium |

Beyond the Suzuki-Miyaura coupling, the bromoindan scaffold can participate in other significant palladium-catalyzed reactions.

Heck Reaction: This reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. nih.govbeilstein-journals.org The reaction typically proceeds with trans selectivity. While aryl bromides can be challenging substrates due to potential dehalogenation, optimized conditions, often involving specific ligands or additives, can lead to good yields. acs.org The Heck reaction has been successfully applied to related bromo-substituted heterocyclic systems. acs.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. capes.gov.brrsc.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. organic-chemistry.org However, the toxicity of tin reagents is a significant drawback. rsc.org The reaction mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. numberanalytics.com It has a broad scope and has been instrumental in the total synthesis of complex natural products. capes.gov.br

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the organic halide. researchgate.netlibretexts.org Organozinc compounds are generally more reactive than their organoboron and organotin counterparts, which can be advantageous. The Negishi coupling is notable for its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. researchgate.net Palladium catalysts are most common, though nickel catalysts can also be employed. researchgate.net The reaction has found application in industrial synthesis, sometimes providing better yields than the Suzuki reaction for specific substrates. researchgate.net

Table 2: Comparison of Heck, Stille, and Negishi Couplings for Aryl Bromides

| Reaction | Nucleophilic Partner | Key Features |

|---|---|---|

| Heck Reaction | Alkene | Forms substituted alkenes; regioselectivity can be a challenge. |

| Stille Coupling | Organostannane (R-SnR'₃) | Stable reagents, broad scope; toxicity of tin compounds is a major concern. rsc.orgorganic-chemistry.org |

| Negishi Coupling | Organozinc (R-ZnX) | High reactivity of organozinc reagent; sensitive to air and moisture. researchgate.netlibretexts.org |

The formation of carbon-nitrogen bonds is crucial in the synthesis of pharmaceuticals and other biologically active molecules. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide with an amine in the presence of a base. acs.org This reaction has largely superseded older methods due to its superior functional group tolerance and broader substrate scope. acs.org

For this compound, a Buchwald-Hartwig reaction would enable the synthesis of various 5-aminoindan-2-ol derivatives. The catalytic cycle is analogous to C-C coupling reactions and involves: acs.org

Oxidative Addition of the aryl bromide to the Pd(0) catalyst.

Amine Coordination and Deprotonation to form a palladium-amido complex.

Reductive Elimination to yield the arylamine product and regenerate the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with sterically hindered phosphine (B1218219) ligands often providing the best results. acs.org The reaction conditions, including the base and solvent, must be carefully optimized for specific substrates. rsc.org This methodology has been extensively used in the synthesis of complex molecules, including drug candidates.

Table 3: Key Components of Buchwald-Hartwig Amination

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | Electrophilic coupling partner. capes.gov.br |

| Amine | Primary or secondary amine | Nucleophilic coupling partner. capes.gov.br |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. organic-chemistry.org |

| Ligand | BINAP, Xantphos, BrettPhos | Facilitates reductive elimination and stabilizes the catalyst. acs.orgorganic-chemistry.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile. organic-chemistry.org |

| Solvent | Toluene, Dioxane | Reaction medium. |

Reactions Involving the Bromine Moiety

In all the palladium-catalyzed cross-coupling reactions discussed, the bromine atom at the C-5 position of the indane scaffold serves as an excellent leaving group. Its ability to readily undergo oxidative addition to a low-valent palladium(0) center is the initiating step of these catalytic cycles. The relative reactivity of aryl halides in oxidative addition typically follows the order I > Br > Cl, making aryl bromides like this compound reliable and commonly used substrates that balance reactivity with stability and cost.

The synthesis of this compound itself, and related bromoindanes, often involves the electrophilic bromination of an indane precursor. The aromatic ring of the indane system can undergo electrophilic aromatic substitution. The position of bromination is directed by the existing substituents on the aromatic ring. For an unsubstituted indane, bromination can lead to a mixture of isomers. However, selective bromination can be achieved. For example, the bromination of 5-acetamidoindane with bromine in acetic acid selectively yields 5-acetamido-6-bromoindane, demonstrating the directing effect of the acetamido group. The bromination of hydrocarbon frameworks like indanes is a fundamental process in synthetic chemistry, as the resulting brominated compounds are valuable precursors for organometallic reagents and metal-mediated coupling reactions.

Reactions Involving the Hydroxyl Group

The secondary alcohol group is the most reactive site for many chemical transformations, serving as a versatile handle for the synthesis of various indane derivatives.

The oxidation of the secondary hydroxyl group in this compound yields the corresponding ketone, 5-bromoindan-2-one. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions, scale, and sensitivity of other functional groups.

Commonly used reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), and milder, non-chromium-based reagents like Dess-Martin periodinane (DMP) or those used in Swern and Parikh-Doering oxidations. The general transformation involves the removal of the hydroxyl proton and the hydrogen atom from the carbon bearing the hydroxyl group.

While specific studies detailing the oxidation of this compound are not prevalent in the provided literature, the oxidation of the isomeric 5-bromo-2,3-dihydro-1H-inden-1-ol to 5-bromo-1-indanone (B130187) has been described using tert-butyl hydroperoxide (TBHP). chemicalbook.com This suggests that similar peroxide-based or other standard oxidation methods would be effective for the conversion of this compound.

Table 1: General Oxidation of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 5-Bromoindan-2-one |

| This compound | Dess-Martin Periodinane (DMP) | 5-Bromoindan-2-one |

| This compound | Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | 5-Bromoindan-2-one |

The Mitsunobu reaction is a powerful and versatile method for the stereospecific conversion of primary and secondary alcohols into a variety of other functional groups, including esters, ethers, and azides. nih.govorganic-chemistry.org The reaction proceeds with a complete inversion of stereochemistry at the alcohol carbon, making it particularly valuable in asymmetric synthesis. organic-chemistry.org

For a chiral secondary alcohol like this compound, the Mitsunobu reaction provides a reliable pathway to invert its stereocenter while introducing a new functional group. The reaction typically involves the alcohol, a nucleophile (often a carboxylic acid or an imide), a phosphine (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DTBAD). wikipedia.orgsigmaaldrich.com

The mechanism begins with the reaction between the triphenylphosphine and the azodicarboxylate to form a betaine (B1666868) intermediate. tcichemicals.com This species then activates the alcohol by forming an oxyphosphonium salt, which is a superb leaving group. The deprotonated nucleophile then displaces the oxyphosphonium group via an Sₙ2 attack, resulting in the desired product with inverted stereochemistry. wikipedia.orgtcichemicals.com

For example, reacting this compound with a carboxylic acid under Mitsunobu conditions would yield the corresponding ester with the opposite stereoconfiguration to the starting alcohol. Similarly, using a nitrogen nucleophile like phthalimide (B116566) (a variant known as the Fukuyama-Mitsunobu reaction) allows for the introduction of a protected amine group, which can later be deprotected to yield the corresponding amine. organic-chemistry.orgwikipedia.org

Table 2: Representative Mitsunobu Reaction of this compound

| Alcohol | Nucleophile (H-Nu) | Reagents | Product (with Inversion) |

| This compound | Benzoic Acid | PPh₃, DEAD | 5-Bromoindan-2-yl benzoate |

| This compound | Phthalimide | PPh₃, DIAD | N-(5-Bromoindan-2-yl)phthalimide |

| This compound | 4-Nitrobenzoic acid | PPh₃, DTBAD | 5-Bromoindan-2-yl 4-nitrobenzoate |

Mechanistic Studies of Functionalization

Understanding the reaction mechanisms is crucial for controlling the selectivity and efficiency of the functionalization of the this compound scaffold.

Radical amination represents a frontier in C-H functionalization, offering pathways to synthesize amines by directly converting C-H bonds to C-N bonds. nih.gov Such methods are of great interest for their potential to streamline synthetic routes. While specific radical amination studies on this compound are not documented in the searched literature, the principles of radical chemistry allow for the proposal of potential mechanistic pathways for its functionalization.

Mechanistic studies would likely focus on the generation of nitrogen-centered radicals and their subsequent reaction with the this compound scaffold. One potential area of investigation is the direct amination of the benzylic C-H bonds at the C1 and C3 positions of the indane ring. These positions are activated and more susceptible to hydrogen atom abstraction (HAT) by a reactive radical species.

A hypothetical study could involve an iodine-catalyzed system, which has been shown to enable intermolecular C(sp³)-H amination. nih.gov In such a system, a nitrogen source (e.g., a sulfonamide or sulfamate) could be activated to form a nitrogen-centered radical. This radical could then abstract a hydrogen atom from one of the benzylic positions of this compound, generating a carbon-centered radical on the indane ring. Subsequent radical trapping would form the new C-N bond.

Alternatively, the hydroxyl group could be used to direct a radical reaction. For instance, the alcohol could be converted into a derivative that can undergo an intramolecular 1,5-hydrogen atom transfer in a Hofmann-Löffler-Freytag-type mechanism, although this would require prior conversion of the hydroxyl group to an amine and then to a haloamine.

Investigating these potential radical amination pathways on the this compound substrate would require detailed mechanistic studies, likely involving kinetic analysis, isotopic labeling, and computational modeling to understand the reactivity, selectivity (chemo- and regioselectivity), and the nature of the radical intermediates involved.

Advanced Spectroscopic Characterization of 5 Bromoindan 2 Ol and Analogues

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For 5-bromoindan-2-ol, the spectrum is expected to show characteristic absorption bands corresponding to its hydroxyl, aliphatic, and bromo-aromatic components. While a specific spectrum for this compound is not widely published, analysis can be reliably extrapolated from its parent compound, indan-2-ol, and other halogenated aromatic compounds.

The FT-IR spectrum of the analogue indan-2-ol displays key absorption bands that confirm its structure. chemicalbook.comchemicalbook.com A prominent, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. benchchem.com Absorptions corresponding to aromatic C-H stretching are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentyl ring appears just below 3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol typically appears in the 1200-1000 cm⁻¹ range. benchchem.com

For this compound, these fundamental peaks are expected to be present, with additional features due to the bromo-substituent. The C-Br stretching vibration is anticipated to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. Furthermore, the substitution pattern on the benzene (B151609) ring influences the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region, which can provide confirmatory evidence for the position of the bromine atom.

Table 1: Predicted FT-IR Spectral Data for this compound based on Indan-2-ol Analogue

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for Indan-2-ol |

|---|---|---|---|

| Hydroxyl | O-H Stretch | ~3350 (broad) | ~3250 (broad) benchchem.com |

| Aromatic C-H | C-H Stretch | ~3100-3000 | ~3100-3000 |

| Aliphatic C-H | C-H Stretch | ~2950-2850 | ~2950-2850 |

| Aromatic C=C | C=C Stretch | ~1600, ~1470 | ~1600 benchchem.com |

| Alcohol C-O | C-O Stretch | ~1200-1000 | ~1200 benchchem.com |

Note: This is an interactive data table. Users can sort and filter the information as needed.

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on the vibrational modes of a molecule based on changes in polarizability. It is particularly sensitive to non-polar bonds and skeletal vibrations, which can be weak in an IR spectrum. libretexts.org

For this compound, the aromatic ring vibrations are expected to produce strong and sharp signals in the Raman spectrum. The symmetric "ring-breathing" mode of the substituted benzene ring would be a prominent feature. The aliphatic C-H bonds and the C-C skeletal vibrations of the five-membered ring would also be Raman active. While Raman signals are often weak, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the signal intensity. libretexts.org The C-Br bond, being a relatively non-polarizable bond, is expected to show a weak but detectable Raman signal. The complementary nature of FT-IR and Raman allows for a more complete vibrational analysis of the molecule. synquestlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the this compound structure. Data for the parent compound, indan-2-ol, provides a foundational reference for assigning the expected chemical shifts and splitting patterns. rsc.orgguidechem.com

In the ¹H NMR spectrum of indan-2-ol, the four aromatic protons appear as a multiplet around 7.2 ppm. The proton on the carbon bearing the hydroxyl group (H-2) appears as a multiplet around 4.7 ppm. The four methylene (B1212753) protons of the five-membered ring (H-1 and H-3) are diastereotopic and appear as distinct multiplets, typically as doublet of doublets, between 2.8 and 3.3 ppm. rsc.org

The introduction of a bromine atom at the C-5 position in this compound significantly alters the aromatic region of the ¹H NMR spectrum. The symmetry of the benzene ring is broken, resulting in three distinct aromatic signals. H-4 would likely appear as a doublet, H-6 as a doublet of doublets, and H-7 as a doublet, with coupling constants characteristic of ortho and meta relationships. The aliphatic protons (H-1, H-2, H-3) would experience minor shifts due to the electronic influence of the bromine atom.

The ¹³C NMR spectrum of indan-2-ol shows distinct signals for the aromatic and aliphatic carbons. sci-hub.se For this compound, the most significant change would be the signal for C-5, which would be directly bonded to bromine and appear in a characteristic region for bromo-substituted carbons. The electronic effects of bromine would also induce small upfield or downfield shifts in the other aromatic carbons (C-4, C-6, C-7, C-8, C-9).

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Reference Data for Indan-2-ol (δ, ppm) rsc.org |

|---|---|---|---|

| 1 | ~3.2 (dd), ~2.9 (dd) | ~40 | ¹H: 3.24 (dd), 2.94 (dd); ¹³C: 39.8 |

| 2 | ~4.7 (m) | ~74 | ¹H: 4.71 (m); ¹³C: 74.5 |

| 3 | ~3.2 (dd), ~2.9 (dd) | ~40 | ¹H: 3.24 (dd), 2.94 (dd); ¹³C: 39.8 |

| 4 | ~7.3 (s or d) | ~127 | ¹H: 7.28-7.20 (m); ¹³C: 124.8 |

| 5 | N/A | ~120 | ¹H: 7.28-7.20 (m); ¹³C: 126.7 |

| 6 | ~7.2 (d) | ~130 | ¹H: 7.28-7.20 (m); ¹³C: 126.7 |

| 7 | ~7.0 (d) | ~125 | ¹H: 7.28-7.20 (m); ¹³C: 124.8 |

| 8 | N/A | ~143 | ¹³C: 140.7 |

Note: This is an interactive data table. Predicted values are estimates based on substituent effects. 'dd' denotes doublet of doublets, 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. libretexts.org Molecules with conjugated systems, like the benzene ring in this compound, exhibit characteristic absorption bands.

The parent indan-2-ol molecule shows absorption maxima characteristic of the benzene chromophore. Typically, these are π → π* transitions. researchgate.net The presence of substituents on the benzene ring can shift the position and intensity of these absorption bands. The hydroxyl group (-OH) and the bromine atom (-Br) both act as auxochromes, which are groups that modify the absorption of a chromophore. Both have lone pairs of electrons that can be delocalized into the aromatic π-system (an n → π* transition).

For this compound, the bromine substituent is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to indan-2-ol. This is due to the extension of the conjugated system by the lone pair electrons on the bromine atom. Studies on similar molecules show that the electronic transition is localized on the phenyl ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. tutorchase.com For this compound, the molecular weight is 213.07 g/mol . synquestlabs.com

The mass spectrum of this compound is expected to show a distinctive molecular ion peak (M⁺). Because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks (an isotopic doublet) of nearly equal intensity at m/z 212 and 214. This doublet is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O, 18 Da). libretexts.org This would result in fragment ions at m/z 194 and 196. Another expected fragmentation is the loss of the bromine radical (Br•, 79 or 81 Da), leading to a fragment at m/z 133. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen, is also a common pathway for alcohols. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (⁷⁹Br / ⁸¹Br) | Identity | Fragmentation Pathway |

|---|---|---|

| 212 / 214 | [C₉H₉BrO]⁺ | Molecular Ion (M⁺) |

| 194 / 196 | [C₉H₇Br]⁺ | M⁺ - H₂O |

| 133 | [C₉H₉O]⁺ | M⁺ - Br• |

| 115 | [C₉H₇]⁺ | [M⁺ - H₂O] - Br• or [M⁺ - Br•] - H₂O |

Note: This is an interactive data table. The listed m/z values correspond to the major bromine isotope (⁷⁹Br) unless otherwise noted.

Computational and Theoretical Chemistry Studies of 5 Bromoindan 2 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the inherent characteristics of a molecule. nih.govresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which a wide range of properties can be derived.

Conformational analysis of 5-Bromoindan-2-ol would focus on the puckering of the five-membered cyclopentanol (B49286) ring and the orientation of the hydroxyl (-OH) group. The fused benzene (B151609) ring imparts significant rigidity, but the cyclopentanol portion can adopt different conformations, often described as "envelope" or "twist" forms. The hydroxyl group can exist in pseudo-axial or pseudo-equatorial positions relative to the ring, leading to different conformers with distinct energies. The thermodynamically most stable conformer would be identified as the one with the lowest calculated energy.

Table 1: Predicted Key Geometric Parameters for Optimized this compound (Note: These are representative parameters; actual values would be obtained from DFT calculations, e.g., at the B3LYP/6-311++G(d,p) level of theory.)

| Parameter | Atom Pair/Triplet | Predicted Value (Å or °) |

| Bond Length | C-Br | ~1.90 - 1.95 Å |

| C-O (alcohol) | ~1.43 - 1.46 Å | |

| O-H (alcohol) | ~0.96 - 0.98 Å | |

| C=C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | C-C-O | ~109 - 112° |

| C-O-H | ~107 - 110° | |

| Dihedral Angle | H-O-C2-C1 | Defines pseudo-axial/equatorial position |

Vibrational Mode Analysis and Harmonic Frequencies

Vibrational mode analysis is performed on the optimized geometry to calculate the harmonic vibrational frequencies. q-chem.com This analysis serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. uni-leipzig.deresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, which is a concerted motion of multiple atoms. uni-leipzig.de

The predicted spectrum for this compound would feature characteristic peaks corresponding to functional groups present in the molecule. For instance, a prominent, broad absorption band would be expected for the O-H stretching vibration, while multiple sharp peaks would correspond to C-H stretching in the aromatic and aliphatic regions. The C-Br stretching vibration would appear at a much lower frequency due to the heavy bromine atom.

Table 2: Predicted Prominent Vibrational Frequencies and Assignments for this compound (Note: Frequencies are typically scaled by a factor to correct for anharmonicity and method-dependent errors.) nih.gov

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | Alcohol | 3200 - 3600 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Indan Skeleton | 2850 - 3000 |

| C=C Stretch | Benzene Ring | 1450 - 1600 |

| C-O Stretch | Alcohol | 1050 - 1200 |

| C-Br Stretch | Bromo-group | 500 - 650 |

Electronic Structure and Frontier Molecular Orbitals (FMO)

The study of electronic structure focuses on the distribution and energy of electrons within the molecule. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the bromo-benzene ring. The LUMO is likely a π* antibonding orbital distributed over the aromatic ring or a σ* orbital associated with the C-Br bond. youtube.com

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Description | Predicted Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher energy indicates stronger electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower energy indicates stronger electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates kinetic stability and resistance to electronic excitation. |

Reactivity and Selectivity Prediction through Computational Models

Computational models can go beyond static properties to predict how a molecule will behave in a chemical reaction, identifying the most probable sites for electrophilic, nucleophilic, or radical attack.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. sci-hub.se It helps identify regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). sci-hub.se For this compound, the MEP map would show a region of high negative potential around the electronegative oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack or hydrogen bonding. The hydrogen atom of the -OH group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack.

Fukui functions provide a more quantitative, atom-specific measure of reactivity. bas.bg By analyzing the change in electron density when an electron is added or removed, Fukui functions identify which atoms are most susceptible to attack. bas.bg The function f+(r) indicates the preferred site for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack. bas.bg This analysis would pinpoint specific carbon atoms on the aromatic ring or the carbon bearing the bromine as key reactive centers.

Natural Bond Orbital (NBO) analysis examines the electronic wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, providing a clear picture of the Lewis structure and electron delocalization. uni-muenchen.dewisc.edu A key part of NBO analysis is the study of hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital. materialsciencejournal.org

Table 4: Representative Donor-Acceptor Interactions from NBO Analysis for this compound (Note: This table illustrates the type of stabilizing interactions identified by NBO analysis.)

| Donor NBO (Filled) | Acceptor NBO (Empty) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ(C-H) | High | Hyperconjugation (lone pair to adjacent bond) |

| LP (Br) | π(C=C)Aromatic | Moderate | Resonance/Delocalization |

| σ(C-H) | σ*(C-Br) | Low | Hyperconjugation (bond to adjacent bond) |

Solvent Effects on Spectroscopic Properties

No specific studies detailing the influence of different solvents on the spectroscopic characteristics of this compound could be located. Such a study would typically involve experimental measurements or computational modeling to determine how the polarity and other properties of a solvent alter the compound's absorption and emission spectra, such as UV-Vis or fluorescence, as well as its nuclear magnetic resonance (NMR) chemical shifts.

These investigations, often employing techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable insights into solute-solvent interactions and the electronic structure of the molecule in various environments. asianresassoc.orgnih.govresearchgate.net The solvatochromic behavior, which is the change in color of a chemical substance depending on the polarity of the solvent, would be a key aspect of such research. nih.gov For related compounds, studies have shown that increasing solvent polarity can lead to shifts in spectral bands. researchgate.net However, without specific data for this compound, any discussion would be purely speculative.

Synthetic Accessibility Scoring and Prediction

A specific synthetic accessibility score (SAS) for this compound is not reported in publicly accessible chemical databases or literature. The synthetic accessibility score is a value between 1 (easy to synthesize) and 10 (very difficult to synthesize) that is calculated based on the intricacy of the molecular structure and a comparison to known chemical reactions and commercially available starting materials. nih.govsynthiaonline.com

This scoring is a valuable tool in drug discovery and chemical synthesis planning, as it helps to prioritize molecules that are more likely to be successfully and efficiently synthesized. synthiaonline.com The calculation of a synthetic accessibility score requires specialized software that analyzes the molecule's structure for features like complex ring systems, stereocenters, and the presence of rare or reactive functional groups. nih.gov While the PubChem database lists this compound, it does not provide a calculated synthetic accessibility score. nih.gov

Table of Chemical Compounds

Since no specific data could be presented, a table of mentioned compounds is not applicable.

Applications of 5 Bromoindan 2 Ol As a Key Synthetic Intermediate

Precursor to Aminoindane Derivatives

The transformation of 5-Bromoindan-2-ol into various aminoindane derivatives is a cornerstone of its synthetic utility. The conversion of the hydroxyl group at the 2-position into an amino group, coupled with modifications at the 5-position of the aromatic ring, gives rise to a series of important compounds.

Synthesis of 2-Amino-5-methoxyindane Enantiomers

The synthesis of the enantiomers of 2-Amino-5-methoxyindane from this compound represents a multi-step process that showcases classic organic transformations. A plausible synthetic route involves the initial methoxylation of the aromatic ring, followed by the conversion of the hydroxyl group to an amino group.

The first step is the methoxylation of this compound. This can be achieved through a nucleophilic aromatic substitution reaction, where the bromine atom is displaced by a methoxide (B1231860) source. Commonly, this reaction is facilitated by a copper catalyst, such as copper(I) iodide, in the presence of a base like sodium methoxide in a suitable solvent like N,N-dimethylformamide (DMF) or methanol (B129727) under thermal conditions.

Once 5-methoxyindan-2-ol is obtained, the hydroxyl group can be converted to an amino group. A common method for this transformation is the Mitsunobu reaction. This reaction involves the activation of the alcohol with a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The activated alcohol can then react with a nitrogen nucleophile, such as phthalimide (B116566). Subsequent deprotection of the phthalimide group, typically with hydrazine, yields the desired 2-amino-5-methoxyindane.

For the synthesis of specific enantiomers, a chiral resolution step can be introduced. This can be performed on the intermediate 5-methoxyindan-2-ol using a chiral resolving agent or through enzymatic resolution. Alternatively, an asymmetric synthesis approach can be employed for the conversion of the hydroxyl group to the amino group, for instance, by using a chiral catalyst in the amination step.

| Step | Reaction | Key Reagents |

| 1 | Methoxylation | Sodium methoxide, Copper(I) iodide |

| 2 | Amination (via Mitsunobu) | Triphenylphosphine, DIAD, Phthalimide |

| 3 | Deprotection | Hydrazine |

Synthesis of 2-Amino-5,6-dimethoxyindan

The synthesis of 2-Amino-5,6-dimethoxyindan from this compound requires the introduction of two methoxy (B1213986) groups onto the aromatic ring. A potential synthetic strategy begins with the functionalization of the indanone precursor to this compound. Starting from a suitably substituted benzene (B151609) derivative, such as 3,4-dimethoxybromobenzene, a Friedel-Crafts acylation followed by subsequent cyclization and reduction can yield 5-bromo-6,7-dimethoxyindan-1-one. Further functional group manipulations would be necessary to arrive at this compound with the desired substitution pattern, which is a non-trivial synthetic challenge.

A more direct, albeit potentially lower-yielding approach from this compound itself, would involve a sequence of bromination followed by a double methoxylation. However, controlling the regioselectivity of the second bromination could be challenging. A more plausible route would involve the conversion of the bromo group to a hydroxyl group, followed by methylation and then introduction of the second methoxy group through electrophilic aromatic substitution, if the directing effects of the existing substituents are favorable.

Given the complexity, a more common route to 2-amino-5,6-dimethoxyindane likely starts from a more appropriately pre-functionalized aromatic precursor rather than this compound.

Synthesis of 2-Amino-5-bromoindan

The direct conversion of this compound to 2-Amino-5-bromoindan is a more straightforward transformation. This synthesis retains the bromo substituent on the aromatic ring while converting the hydroxyl group at the 2-position into an amino group.

Similar to the synthesis of the methoxy derivative, the amination can be achieved through a two-step process. First, the hydroxyl group is converted into a good leaving group. This can be accomplished by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate or mesylate. In the second step, the resulting tosylate or mesylate undergoes nucleophilic substitution with an amine source, such as ammonia (B1221849) or, more commonly, with a protected form of ammonia like sodium azide (B81097) (NaN₃) followed by reduction of the resulting azide to the amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

| Reaction | Reagents | Product |

| Tosylation/Mesylation | TsCl or MsCl, Pyridine | 5-Bromoindan-2-yl tosylate/mesylate |

| Nucleophilic Substitution | Sodium azide | 2-Azido-5-bromoindane |

| Reduction | LiAlH₄ or H₂/Pd-C | 2-Amino-5-bromoindan |

Intermediates for Dopaminergic Compounds

Aminoindane derivatives are recognized as privileged scaffolds in the design of dopaminergic compounds due to their structural similarity to dopamine (B1211576), incorporating a phenethylamine (B48288) moiety within a rigid framework. The synthesis of various substituted 2-aminoindanes from this compound provides a library of compounds for screening as potential dopaminergic agents. The nature and position of substituents on the aromatic ring, introduced through modification of the bromo group, can significantly influence the affinity and selectivity for different dopamine receptor subtypes. For instance, hydroxyl or methoxy groups at specific positions are often crucial for receptor binding and activity. Therefore, the synthetic flexibility offered by this compound as a starting material is highly valuable in medicinal chemistry for the exploration of new dopaminergic drugs.

Role in the Synthesis of Pharmacologically Relevant Compounds

The utility of this compound extends to the synthesis of specific drugs with established therapeutic applications. Its role as a key building block is particularly evident in the preparation of certain anti-Parkinson's disease medications.

Building Block for Anti-Parkinson's Disease Drugs (e.g., Rasagiline)

While the most common industrial synthesis of Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease, starts from (R)-1-aminoindan, alternative synthetic routes can be envisioned that utilize this compound. researchgate.netchemicalbook.comgoogle.com Rasagiline is (R)-N-(prop-2-ynyl)-1-aminoindan, which means the amino group is at the 1-position. A synthetic pathway starting from this compound would require a rearrangement or a different synthetic strategy to place the amino group at the 1-position.

A hypothetical route could involve the oxidation of this compound to 5-bromoindan-2-one. This ketone could then potentially undergo a series of reactions, such as a Shapiro reaction or other methods, to introduce a double bond, followed by hydroboration-oxidation to introduce a hydroxyl group at the 1-position. Subsequent conversion of this hydroxyl group to an amino group would lead to 1-amino-5-bromoindane. The bromo group could then be removed by catalytic hydrogenation. Finally, propargylation of the amino group would yield Rasagiline. However, this route is complex and likely less efficient than the established industrial processes.

It is more plausible that derivatives of this compound, specifically 2-aminoindan (B1194107) derivatives, are investigated for their own potential as anti-Parkinsonian agents, rather than serving as a direct precursor for Rasagiline in its current commercial synthesis. The structural similarity of 2-aminoindanes to Rasagiline and other dopaminergic agents makes them interesting candidates for drug discovery in this area.

Intermediates for Allosteric Modulators of AMPA Receptors

The indane framework is a core structural motif in the development of allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are crucial for mediating fast excitatory neurotransmission in the central nervous system, and their modulation is a key strategy for treating a range of neurological disorders.

Recent research has demonstrated the use of bromo-indane derivatives as critical intermediates in the synthesis of novel AMPA receptor modulators. While not starting directly from this compound, a closely related precursor, 5-bromoindan-2-ylamine hydrobromide, is utilized. This precursor is synthesized from indan-2-one and subsequently protected to form tert-butyl(5-bromoindan-2-yl)carbamate. This intermediate is pivotal as the bromo-substituent is then converted to a cyano-group via palladium-catalyzed cyanation. This transformation is a key step in the construction of the final modulator molecules. The synthesis highlights the importance of the bromo-indane scaffold in accessing these complex therapeutic agents. researchgate.net

Table 1: Synthesis of Key Intermediate for AMPA Receptor Modulators researchgate.net

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 5-bromoindan-2-ylamine hydrobromide | Boc₂O, THF | tert-butyl(5-bromoindan-2-yl)carbamate | 99% |

| 2 | tert-butyl(5-bromoindan-2-yl)carbamate | Pd(OAc)₂, dppf, Zn(CN)₂, PMHS | tert-butyl(5-cyanoindan-2-yl)carbamate | - |

Yield for step 2 was not detailed in the referenced section.

Precursors for HIV Protease Inhibitors

The indane core is famously featured in Indinavir, a potent inhibitor of the HIV protease enzyme, which is essential for the lifecycle of the virus. nih.govnih.gov The key chiral building block for Indinavir is (1S,2R)-1-amino-2-indanol. nih.govsigmaaldrich.com The synthesis of this crucial intermediate has been achieved starting from bromo-indane derivatives, underscoring the strategic importance of this class of compounds.

One synthetic route involves the biochemical oxidation of 2-bromoindan using whole-cell cultures of Pseudomonas putida. This process yields enantiomerically pure (1S, 2R)-cis-2-bromoindan-1-ol. nih.gov This bromo-indanol is then converted into the target (1S, 2R)-1-amino-2-indanol. The conversion can proceed through a Ritter reaction, where the bromo-indanol is treated with acetonitrile (B52724) and sulfuric acid, followed by basic hydrolysis to furnish the desired aminoindanol (B8576300). nih.gov This strategic use of a bromo-indanol isomer demonstrates the utility of the bromo-indane framework as a precursor to complex antiviral agents like Indinavir.

Table 2: Synthesis of Indinavir Precursor from Bromo-indane Derivative nih.gov

| Precursor | Key Transformation | Product | Application |

| 2-Bromoindan | Biocatalytic oxidation (P. putida) | (1S, 2R)-cis-2-bromoindan-1-ol | Intermediate |

| (1S, 2R)-cis-2-bromoindan-1-ol | Ritter Reaction (1. H₂SO₄, MeCN; 2. KOH) | (1S, 2R)-1-amino-2-indanol | Key precursor for Indinavir |

Advanced Functionalization of the Indane Skeleton

The chemical versatility of this compound allows for sophisticated modifications of the indane skeleton, enabling the creation of diverse molecular architectures for various applications in medicinal chemistry and materials science.

Ortho C-H Functionalization Strategies

Directing the functionalization of a specific C-H bond is a powerful strategy in modern organic synthesis. Directed ortho-metalation (DoM) is a prominent method where a functional group on an aromatic ring, known as a Directed Metalation Group (DMG), coordinates to an organolithium reagent. wikipedia.org This coordination facilitates the deprotonation of the C-H bond at the adjacent ortho position, creating a new site for reaction with an electrophile. uwindsor.cabaranlab.orgharvard.eduorganic-chemistry.org

In the context of this compound derivatives, the hydroxyl group or, more effectively, a derivative such as an ether (e.g., -OMOM) or a carbamate (B1207046) (-OCONR₂), can serve as a DMG. organic-chemistry.org By treating such a derivative with a strong base like n-butyllithium, it is theoretically possible to achieve selective lithiation at the C-6 position, which is ortho to the oxygen-bearing C-7. This would generate a new organometallic intermediate, allowing for the introduction of a wide range of electrophiles at a position that is typically difficult to functionalize through classical electrophilic aromatic substitution. While specific examples starting directly from this compound are not prevalent in the reviewed literature, the established principles of DoM provide a clear strategic pathway for the regioselective C-H functionalization of the indane ring. wikipedia.orgorganic-chemistry.org

Introduction of Diverse Functional Groups

The bromine atom at the 5-position of the indane ring is a key feature that allows for extensive functionalization through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

One of the most powerful of these methods is the Suzuki-Miyaura coupling. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the aryl bromide (this compound) with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a vast array of aryl, heteroaryl, or vinyl groups at the 5-position of the indane skeleton. researchgate.netnih.gov Such transformations are invaluable for creating libraries of compounds for drug discovery.

Another critical transformation is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond. researchgate.net This reaction couples the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This provides direct access to 5-aminoindane derivatives, which are important pharmacophores in their own right. These cross-coupling reactions transform the simple this compound into a highly versatile platform for generating complex and functionally diverse molecules.

Future Directions and Emerging Research Opportunities

Development of Novel Stereoselective Methodologies

The chirality of the hydroxyl group at the C-2 position is a critical determinant of the biological activity of many indanol derivatives. Consequently, the development of novel and efficient stereoselective methods for the synthesis of enantiomerically pure 5-Bromoindan-2-ol and its derivatives is a significant area of ongoing research.

Current strategies often rely on the stereoselective reduction of the corresponding ketone, 5-bromoindan-2-one, or the resolution of racemic this compound. researchgate.netresearchgate.net While effective, these methods can be multi-step or low-yielding. Future research is trending towards the development of catalytic asymmetric syntheses that can set the desired stereocenter in a single, highly efficient step.

Emerging methodologies focus on:

Asymmetric Transfer Hydrogenation: Utilizing chiral transition metal complexes (e.g., Ruthenium, Rhodium, Iridium) with chiral ligands to catalyze the reduction of 5-bromoindan-2-one with high enantioselectivity.

Enzyme-Catalyzed Reductions: Employing ketoreductase enzymes (KREDs) that can offer exceptional stereoselectivity under mild, environmentally benign conditions. Biocatalytic methods have been successfully applied to related chloroindanol derivatives, suggesting their potential for bromo-substituted analogs. mdpi.com

Chiral Oxazaborolidine-Catalyzed Reductions: The use of Corey-Bakshi-Shibata (CBS) reagents and other oxazaborolidine catalysts for the asymmetric reduction of prochiral ketones is a well-established method that continues to be refined for new substrates. nih.gov

One established route to obtaining chiral aminoindanols begins with racemic this compound, which is converted through several steps to a racemic aminoindane derivative. This mixture is then resolved into its respective enantiomers by forming diastereomeric amides with a chiral resolving agent like (R)-mandeloyl chloride. researchgate.netresearchgate.net Future work aims to circumvent this classical resolution by developing direct asymmetric routes.

Exploration of New Catalytic Systems for Functionalization

The this compound scaffold is ripe for functionalization, and the exploration of novel catalytic systems is key to unlocking its full synthetic potential. Research is moving beyond traditional transformations to explore direct C-H functionalization and advanced cross-coupling reactions. mdpi.comhilarispublisher.com

Transition-Metal-Catalyzed C–H Activation: Directing group-assisted C-H activation is a powerful tool for installing new functional groups with high regioselectivity. The hydroxyl group in this compound or a derivative can act as an internal directing group, potentially enabling the functionalization of the C-1 or C-3 positions. Rhodium(I) and Rhodium(III) catalytic systems have shown promise in the C-H functionalization of other indane-type structures, suggesting their applicability here. mdpi.comrsc.org The development of catalysts for the site-selective arylation or alkylation of benzylic C(sp³)–H bonds is a particularly active area. rsc.org

Advanced Cross-Coupling Reactions: The bromine atom on the aromatic ring is a versatile handle for Suzuki, Buchwald-Hartwig, and Negishi cross-coupling reactions. semanticscholar.org Future research is focused on developing more robust and ligand-free catalytic systems to improve sustainability and reduce costs. For instance, palladium catalysts in green solvents like polyethylene (B3416737) glycol (PEG) are being explored for the direct arylation of heterocyclic systems, a methodology that could be adapted for indane derivatives. rsc.org

| Catalytic Approach | Metal/Catalyst | Target Transformation | Potential Advantage | Reference |

|---|---|---|---|---|

| C-H Activation/Annulation | Rh(III), Cu(OAc)₂, AgSbF₆ | Formation of new fused rings | High atom and step economy | mdpi.com |